molecular formula C20H26N2O3S B2506287 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide CAS No. 1797141-18-4

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide

Cat. No.: B2506287
CAS No.: 1797141-18-4
M. Wt: 374.5
InChI Key: YMNBMNAJWGNAKB-UHFFFAOYSA-N
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Description

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a phenoxy group, a phenylpyrrolidinyl moiety, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide typically involves multiple steps, including the formation of the phenoxy and phenylpyrrolidinyl intermediates, followed by their coupling with a sulfonamide precursor. Common synthetic routes may involve:

    Formation of Phenoxy Intermediate: This step often involves the reaction of phenol with an appropriate halogenated compound under basic conditions.

    Formation of Phenylpyrrolidinyl Intermediate:

    Coupling Reaction: The final step involves coupling the phenoxy and phenylpyrrolidinyl intermediates with a sulfonamide precursor under suitable conditions, such as the use of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenoxy-N-[(1-phenyl-2-pyrrolidinyl)methyl]-1-propanesulfonamide
  • Phenoxyphenyl derivatives
  • Pyrrolidinyl sulfonamides

Uniqueness

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c23-26(24,16-8-15-25-20-12-5-2-6-13-20)21-17-19-11-7-14-22(19)18-9-3-1-4-10-18/h1-6,9-10,12-13,19,21H,7-8,11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBMNAJWGNAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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